![molecular formula C14H19NO5S B3039489 (S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide CAS No. 1105712-07-9](/img/structure/B3039489.png)
(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide
Overview
Description
Oxathiazolidine dioxides are a class of organic compounds containing a five-membered heterocyclic ring structure composed of one oxygen atom, one sulfur atom, one nitrogen atom, and two carbon atoms . The term “Boc” refers to a tert-butoxycarbonyl protective group, which is often used in organic synthesis to protect amines .
Synthesis Analysis
While the specific synthesis of “(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide” is not available, oxathiazolidine dioxides can generally be synthesized through cycloaddition reactions . The Boc group can be introduced through a reaction with di-tert-butyl dicarbonate in the presence of a base .Molecular Structure Analysis
The molecular structure of oxathiazolidine dioxides involves a five-membered ring with various substituents. The exact structure would depend on the specific substituents present .Chemical Reactions Analysis
Oxathiazolidine dioxides can participate in a variety of chemical reactions, including cycloaddition reactions . The Boc group can be removed under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These can include properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Electrolyte Additives for Sodium Ion Batteries
This compound is used as an electrolyte additive in Sodium Ion Batteries (SIBs). It improves the compatibility of the electrolyte with graphite electrodes . The addition of electrolyte additives in LIBs is a low-cost and efficient method that can enhance the performance of the electrolyte and the interface between the electrode and electrolyte .
Battery Cell Chemistry for Faster Charge and Better Longevity
Tesla’s battery research group has applied for a patent that describes a new battery cell chemistry that would result in faster charging and discharging, better longevity, and even lower cost . The patent application mentions that the new two-additive mixtures in an electrolyte solvent can be used with lithium nickel manganese cobalt compounds .
N-Heterocyclic Carbenes (NHCs)
The compound plays a very important role in the chemistry of N-heterocyclic carbenes (NHCs). These stable carbenes have proven to be outstanding ligands for transition metals, as well as potent nucleophilic organic catalysts .
Mechanism of Action
Target of Action
The compound “(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide”, also known as “(4S)-2,2-Dioxido-4-benzyl-1,2,3-oxathiazolidine, N-BOC protected”, is a derivative of the benzothiadiazine group Similar compounds in the benzothiadiazine group, such as bentazon, have been reported to target photosystem ii (psii) in plants .
Mode of Action
For instance, bentazon, a benzothiadiazine herbicide, acts as a photosynthesis inhibitor by specifically inhibiting PSII . It competes for the QB binding site with plastoquinone, the electron transporter in PSII, resulting in photosynthesis inhibition and generation of oxidative stress in sensitive species .
Biochemical Pathways
Based on the mode of action of related compounds, it can be inferred that the compound may affect the photosynthetic electron transport chain in plants by inhibiting psii . This inhibition disrupts the conversion of light energy into chemical energy, affecting the plant’s ability to produce necessary compounds for growth and survival .
Pharmacokinetics
Similar compounds in the benzothiadiazine group, such as bentazon, are known to be highly soluble in water, volatile, and mobile, which may present a risk of leaching to groundwater . These properties could potentially impact the bioavailability of the compound.
Result of Action
Based on the effects of related compounds, it can be inferred that the compound may cause oxidative stress in sensitive species due to its inhibition of psii . This could potentially lead to cellular damage and impaired growth in these species .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the mobility and volatility of the compound can lead to its distribution in various environmental compartments, including water bodies and soil . Additionally, the compound’s solubility in water can influence its availability to target organisms . The compound’s stability and efficacy can also be affected by environmental conditions such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (4S)-4-benzyl-2,2-dioxooxathiazolidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-14(2,3)20-13(16)15-12(10-19-21(15,17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIYMPOLIUHNDY-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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